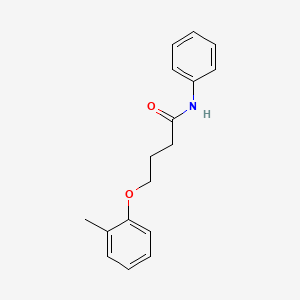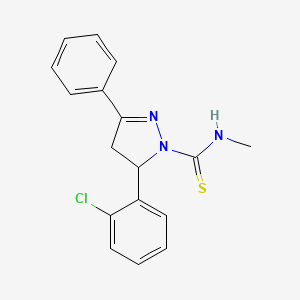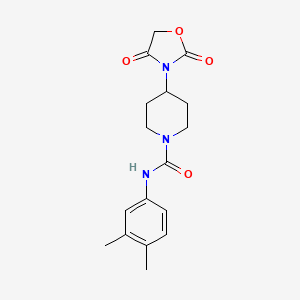![molecular formula C20H18N6 B3015468 2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380081-65-0](/img/structure/B3015468.png)
2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile, also known as PP3, is a chemical compound that has been widely used in scientific research due to its potential as a protein kinase inhibitor. PP3 has been found to have a high specificity for certain protein kinases, making it a useful tool for studying the biochemical and physiological effects of these enzymes.
作用機序
2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile works by binding to the ATP-binding site of protein kinases, preventing them from phosphorylating their target proteins. This inhibition can lead to a variety of downstream effects, including changes in gene expression and alterations in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, depending on the specific protein kinase being targeted. For example, this compound has been shown to inhibit the activity of the Src family of protein kinases, resulting in decreased cell proliferation and migration. This compound has also been found to inhibit the activity of the JAK family of protein kinases, leading to decreased cytokine signaling and immune cell activation.
実験室実験の利点と制限
One major advantage of 2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile is its high specificity for certain protein kinases, allowing researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, this compound is not effective against all protein kinases, and its specificity can vary depending on the specific isoform being targeted. Additionally, this compound can be toxic at high concentrations, so careful dosing is required in lab experiments.
将来の方向性
There are many potential future directions for research involving 2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile. One area of interest is the development of more specific protein kinase inhibitors, which could allow for even more precise manipulation of cellular signaling pathways. Additionally, this compound and other protein kinase inhibitors could be used in combination with other drugs to target multiple signaling pathways simultaneously, potentially leading to more effective treatments for a variety of diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and other protein kinase inhibitors, as well as their potential applications in clinical settings.
合成法
2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile can be synthesized using a variety of methods, including the reaction of 3-cyano-4-(6-phenylpyridazin-3-yl)piperazine with 3-bromo-2-picoline. This reaction results in the formation of this compound as a yellow solid with a purity of over 95%.
科学的研究の応用
2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile has been used extensively in scientific research, particularly in the field of protein kinase inhibition. Protein kinases are enzymes that play a crucial role in cellular signaling, and their dysregulation has been linked to a variety of diseases, including cancer and neurodegenerative disorders.
特性
IUPAC Name |
2-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6/c21-15-17-7-4-10-22-20(17)26-13-11-25(12-14-26)19-9-8-18(23-24-19)16-5-2-1-3-6-16/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQMUYYTABQOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C4=C(C=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-benzyl-1,3-dimethyl-6-(2-methylpiperidine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3015388.png)

![1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B3015390.png)


![Cyclopropyl-[4-[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B3015397.png)
![N-(2-chlorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3015398.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide](/img/structure/B3015399.png)




